2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. The presence of the difluoroethyl group adds unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine or pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated reagents and bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridine: Lacks the amine group, which can affect its reactivity and biological activity.
3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-2-amine: Positional isomer with different chemical properties.
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring, leading to different biological interactions.
Uniqueness
The unique combination of the piperidine and pyridine rings, along with the difluoroethyl group, gives 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-4-3-7-17(8-9)11-10(15)5-2-6-16-11/h2,5-6,9H,3-4,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUPDVQFIGRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=C(C=CC=N2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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